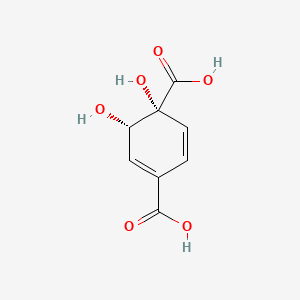
(3S,4R)-3,4-dihydroxycyclohexa-1,5-diene-1,4-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-3,4-dihydroxycyclohexa-1,5-diene-1,4-dicarboxylic acid is a cyclohexadienedicarboxylic acid. It is a conjugate acid of a (3S,4R)-3,4-dihydroxycyclohexa-1,5-diene-1,4-dicarboxylate.
Aplicaciones Científicas De Investigación
Bacterial Production and Metabolic Pathway Engineering
(3S,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1,4-dicarboxylic acid has been studied in the context of bacterial production using metabolic pathway engineering. Research by Müller et al. (1996) demonstrated the production of this compound in recombinant Klebsiella pneumoniae 62-1 through the transformation involving genes related to chorismic and isochorismic acid metabolism. This study highlights the potential of using genetically modified bacteria for the synthesis of complex organic compounds like (3S,4R)-3,4-dihydroxycyclohexa-1,5-diene-1,4-dicarboxylic acid (Müller et al., 1996).
Synthetic Chemistry Applications
In synthetic chemistry, this compound has diverse applications. For instance, Rao and Bhaskar (1993) described its use in the synthesis of 1-methylbicyclo[2.2.2]oct-2-enecarboxylate derivatives. Their study provides insights into the cycloaddition reactions of conjugated diene acids, demonstrating the compound's versatility in organic synthesis (Rao & Bhaskar, 1993).
Enantiomerically Pure Compound Synthesis
The compound has been used in the synthesis of enantiomerically pure compounds. White and Banwell (2016) explored its use in the synthesis of compounds with the pentacyclic framework of Vindoline, an alkaloid with significant clinical relevance. This research illustrates the compound's role in producing biologically active molecules (White & Banwell, 2016).
Microbial Dihydroxylation and Derivative Synthesis
Myers et al. (2001) investigated the microbial dihydroxylation of benzoic acid to produce derivatives of (3S,4R)-3,4-dihydroxycyclohexa-1,5-diene-1,4-dicarboxylic acid. Their work shows the biotransformation potential of this compound, offering a pathway to synthesize highly functionalized and enantiomerically pure cyclohexanecarboxylic acid derivatives (Myers et al., 2001).
Propiedades
Número CAS |
161578-47-8 |
|---|---|
Nombre del producto |
(3S,4R)-3,4-dihydroxycyclohexa-1,5-diene-1,4-dicarboxylic acid |
Fórmula molecular |
C8H8O6 |
Peso molecular |
200.14 g/mol |
Nombre IUPAC |
(3S,4R)-3,4-dihydroxycyclohexa-1,5-diene-1,4-dicarboxylic acid |
InChI |
InChI=1S/C8H8O6/c9-5-3-4(6(10)11)1-2-8(5,14)7(12)13/h1-3,5,9,14H,(H,10,11)(H,12,13)/t5-,8+/m0/s1 |
Clave InChI |
UKFMEOHAOCKDOL-YLWLKBPMSA-N |
SMILES isomérico |
C1=C[C@@]([C@H](C=C1C(=O)O)O)(C(=O)O)O |
SMILES |
C1=CC(C(C=C1C(=O)O)O)(C(=O)O)O |
SMILES canónico |
C1=CC(C(C=C1C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



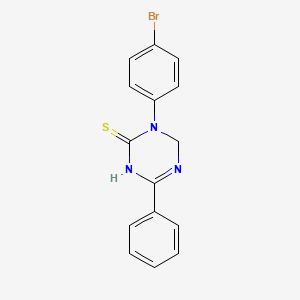
![9-Methyl-4-oxo-2-(1-piperidinyl)-3-pyrido[1,2-a]pyrimidinecarboxaldehyde oxime](/img/structure/B1209974.png)
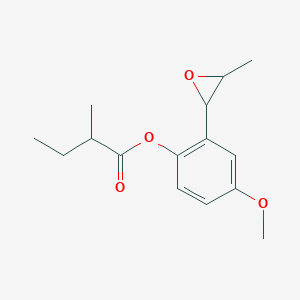
![Pyrido[2,3-d]pyrimidine](/img/structure/B1209978.png)
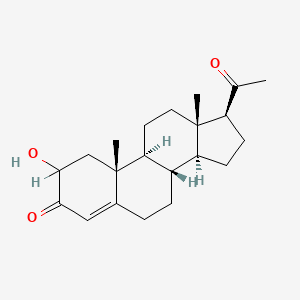
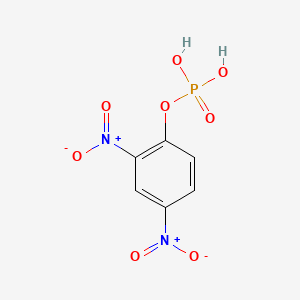
![(3R,5R,8R,9S,10S,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1209981.png)
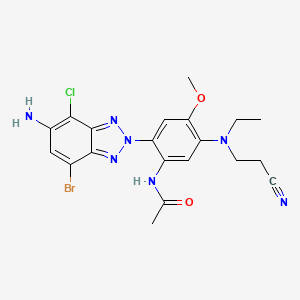
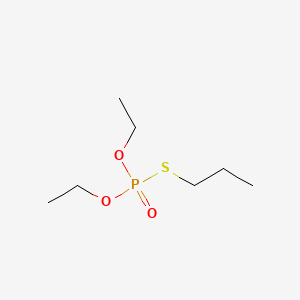
![5h-Phenanthro[4,5-bcd]pyran-5-one](/img/structure/B1209990.png)
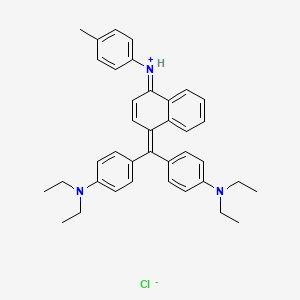

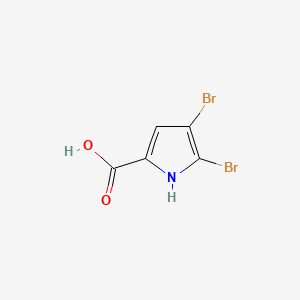
![2,7,7-Trimethylbicyclo[3.1.1]hept-2-en-6-yl acetate](/img/structure/B1209995.png)